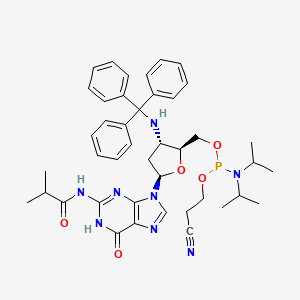
2-Cyanoethyl (((2S,3S,5R)-5-(2-isobutyramido-6-oxo-3,6-dihydro-9H-purin-9-yl)-3-(tritylamino)tetrahydrofuran-2-yl)methyl) diisopropylphosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-Isobutyryl-3’-(trityl)amino-2’,3’-dideoxyguanosine-5’-cyanoethyl: (MFCD22373372) is a synthetic nucleoside analog. It is characterized by its molecular formula C42H51N8O5P and a molecular weight of 778.89 g/mol . This compound is primarily used in the field of medicinal chemistry and molecular biology due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N2-Isobutyryl-3’-(trityl)amino-2’,3’-dideoxyguanosine-5’-cyanoethyl involves multiple steps, including the protection of functional groups, nucleophilic substitution, and deprotection. The reaction conditions typically involve the use of organic solvents such as dichloromethane and methanol, and reagents like trityl chloride and cyanoethyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated synthesizers. The process includes the sequential addition of protected nucleosides, followed by deprotection and purification steps to obtain the final product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleosides, while reduction can produce reduced analogs.
科学的研究の応用
Chemistry: N2-Isobutyryl-3’-(trityl)amino-2’,3’-dideoxyguanosine-5’-cyanoethyl is used in the synthesis of modified nucleic acids, which are essential for studying DNA and RNA interactions.
Biology: In molecular biology, this compound is utilized in the development of probes and primers for polymerase chain reactions (PCR) and other nucleic acid amplification techniques.
Industry: In the pharmaceutical industry, it is used in the development of novel therapeutic agents and diagnostic tools.
作用機序
The mechanism of action of N2-Isobutyryl-3’-(trityl)amino-2’,3’-dideoxyguanosine-5’-cyanoethyl involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption occurs through the inhibition of polymerase enzymes, leading to the termination of nucleic acid chain elongation. The molecular targets include viral and cellular polymerases, making it effective against a range of pathogens and cancer cells .
類似化合物との比較
2’,3’-Dideoxyguanosine: A nucleoside analog with similar antiviral properties.
3’-Azido-2’,3’-dideoxythymidine (AZT): Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxycytidine (ddC): Used in the treatment of HIV/AIDS.
Uniqueness: N2-Isobutyryl-3’-(trityl)amino-2’,3’-dideoxyguanosine-5’-cyanoethyl is unique due to its specific structural modifications, which enhance its stability and incorporation efficiency into nucleic acids. These properties make it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C42H51N8O5P |
|---|---|
分子量 |
778.9 g/mol |
IUPAC名 |
N-[9-[(2R,4S,5S)-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H51N8O5P/c1-28(2)39(51)46-41-45-38-37(40(52)47-41)44-27-49(38)36-25-34(35(55-36)26-54-56(53-24-16-23-43)50(29(3)4)30(5)6)48-42(31-17-10-7-11-18-31,32-19-12-8-13-20-32)33-21-14-9-15-22-33/h7-15,17-22,27-30,34-36,48H,16,24-26H2,1-6H3,(H2,45,46,47,51,52)/t34-,35+,36+,56?/m0/s1 |
InChIキー |
USNNKXWWDUBLFP-MICLYWDSSA-N |
異性体SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(N(C(C)C)C(C)C)OCCC#N)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


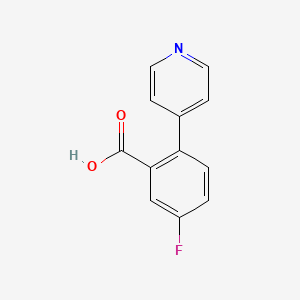
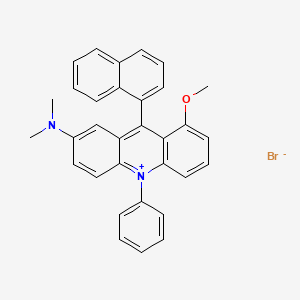
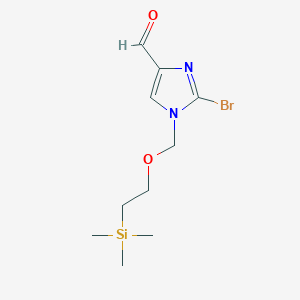
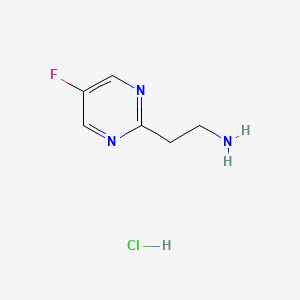
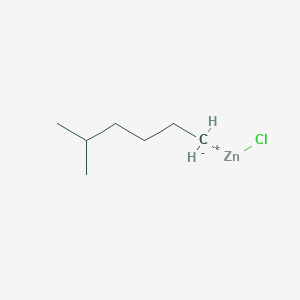
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
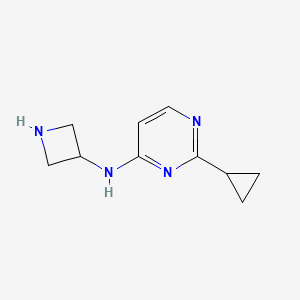

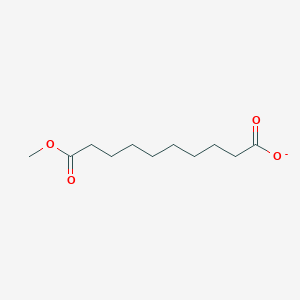
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)

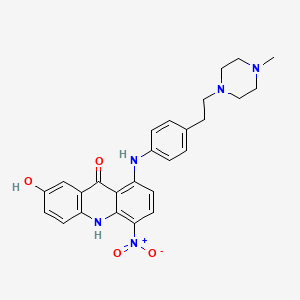

![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
